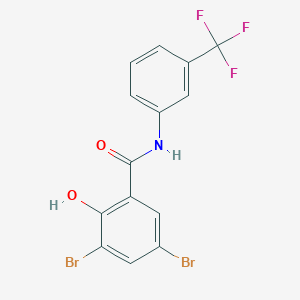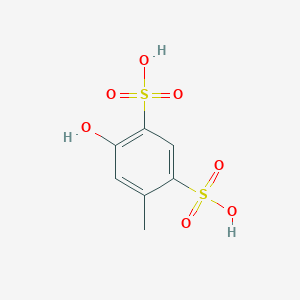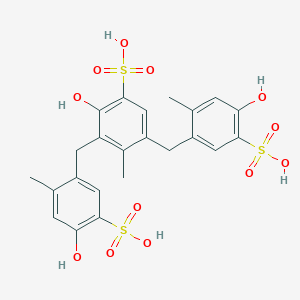
Policresulen
Übersicht
Beschreibung
Policresulen is an aromatic polycyclic hydrocarbon that is used in a variety of scientific research applications. It is an essential compound in many lab experiments and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Gynecological Applications
- Policresulen has shown significant curative effects on cervical erosion, condyloma acuminatum, and bacterial vaginitis, particularly when combined with other medicines or microwave treatments. It helps maintain vaginal normal pH and improve the intra-vaginal environment. Its therapeutic efficacy and minimal side effects make it valuable for clinical use (Hou Qing-chan, 2006).
2. Use in Cervical Microwave Treatment
- The application of this compound solution in cervical microwave treatment significantly reduced symptoms like vaginal discharge and bleeding, with a curative rate of 100%. Its effectiveness makes it a recommended treatment option (Wang Aiping, 2010).
3. Use in Organic Reactions
- This compound, coated on silica surfaces, acts as an effective solid acid catalyst for various organic reactions. This application is notable for its cost-effectiveness, ease of preparation, and the ability to control acid loading on the solid. This makes this compound a valuable catalyst in chemical research (Kexing Zeng et al., 2015).
4. Wound Healing in Animal Models
- A study on white rats demonstrated that this compound treatment at various concentrations significantly influences wound healing in buccal mucosa. The best healing occurred at the lowest concentration, suggesting this compound's potential for wound healing applications (Tribhuana Tunggadewi et al., 2021).
5. This compound's Effect on Vaginal Mucosa and Skin
- This compound solution exhibited mild stimulation on both intact and damaged rabbit vaginal mucosa and skin, with no significant pathological damage. This indicates its selective solidification properties and minimal stimulation on tissues under an intact physical barrier (Huang Wei, 2012).
6. This compound Combined with α-2b IFN for Cervical Erosion
- Combining this compound solution with α-2b interferon in treating cervical erosion showed a high effective rate and safety, making it a commendable treatment approach (Chen Hongxia, 2010).
7. Focal Ultrasound Combined with this compound for Cervical Erosion
- Focal ultrasound combined with this compound was found to be a safe and effective method for treating severe cervical erosion, presenting a better therapeutic effect and fewer postoperative complications compared to other methods (L. Min, 2007).
8. This compound's Role in Chemical Separation and Characterization
- This compound solution was analyzed using HPLC and Q-TOF mass spectrometry, leading to the characterization of its components and impurities. This study aids in improving the quality control of this compound preparations (Yunfeng Shi et al., 2022).
Wirkmechanismus
Target of Action
Policresulen primarily targets the nonstructural protein 3 (NS3) and its cofactor NS2B . These proteins play a pivotal role in the replication of the Dengue virus (DENV), making them potential targets for anti-DENV drugs .
Mode of Action
This compound acts as a competitive inhibitor of the DENV2 NS2B/NS3 protease . It interacts directly with the residues Gln106 and Arg133 of the DENV2 NS2B/NS3 protease via hydrogen bonding . This interaction effectively inhibits the replication of the DENV2 virus .
Biochemical Pathways
It is known that this compound promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact . This process is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues .
Result of Action
This compound has a twofold mechanism of action. In addition to its antiseptic effect, it promotes the selective coagulation of necrotic and pathologically altered tissues . The shedding of these necrotic tissues is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues . This results in the healing of lesions in the mucous membranes and skin .
Safety and Hazards
Policresulen can cause severe skin burns and eye damage . It is corrosive to the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Policresulen has been found to act as a protease inhibitor to have an antiviral effect . The discovery of this new drug has intrigued researchers, who further explored the mechanism of this compound’s action on DENV2 NS2B/NS3 proteolytic enzymes . This provides useful hints for designing new types of inhibitors against the protease .
Biochemische Analyse
Biochemical Properties
Policresulen is a potent inhibitor of DENV2 NS2B/NS3 protease . The residues Gln106 and Arg133 of DENV2 NS2B/NS3 protease directly interact with this compound via hydrogen bonding .
Cellular Effects
This compound effectively inhibits the replication of DENV2 virus in BHK-21 cells . It acts as a competitive inhibitor of the protease, and slightly affects the protease stability .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the DENV2 NS2B/NS3 protease . It binds to the residues Gln106 and Arg133 of the protease via hydrogen bonding .
Temporal Effects in Laboratory Settings
The effects of this compound on the DENV2 NS2B/NS3 protease and the replication of DENV2 virus in BHK-21 cells have been observed in laboratory settings
Eigenschaften
IUPAC Name |
2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZKMKGNTMOPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143913 | |
| Record name | Policresulen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101418-00-2 | |
| Record name | Policresulen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does policresulen exert its therapeutic effects?
A1: this compound acts as a locally acting hemostatic and antiseptic agent. [, , ] It achieves this through its astringent properties, causing coagulation and precipitation of proteins in necrotic or diseased tissues. [] This selective action helps in debridement and promotes healthy tissue regeneration.
Q2: What are the downstream effects of this compound application on tissues?
A2: this compound application leads to denaturation and sloughing off of damaged tissues. [] This process facilitates the healing of wounds and lesions, particularly in cervical erosion and other gynecological conditions. [, , , , ]
Q3: What is the molecular structure of this compound?
A3: this compound is a complex polymer, primarily consisting of methylene-bridged cresol sulfonic acid polymers. [, ] Due to its complex polymeric nature, a specific molecular formula is not readily defined.
Q4: Is there any spectroscopic data available for this compound?
A4: While detailed spectroscopic analysis of the entire polymer is challenging, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF mass spectrometry to identify and characterize components and impurities within this compound solutions. [, , ] These analyses provide valuable information about the composition and potential impurities present.
Q5: Does this compound exhibit any catalytic activity?
A5: Based on current research, this compound's primary mechanism of action is not attributed to catalytic activity. It predominantly acts through its hemostatic and antiseptic properties. [, , ]
Q6: Have there been any computational studies conducted on this compound?
A6: While specific computational modeling studies on the entire this compound polymer might be limited due to its complexity, research has focused on analyzing the structure-activity relationships of its components. [, , ] Understanding the individual components can provide insights into the overall behavior of this compound.
Q7: How do structural modifications of this compound components affect its activity?
A7: Research on this compound primarily focuses on analyzing the composition and impurities present in its solution form. [] Detailed SAR studies examining the impact of specific structural modifications on the polymer's activity are limited in the current literature.
Q8: What are the common formulations of this compound?
A8: this compound is available in various formulations, including solutions, gels, vaginal suppositories, and tablets. [, , , , , , ] The choice of formulation often depends on the specific application and route of administration.
Q9: What are the safety regulations surrounding the use of this compound?
A9: The use and regulation of this compound vary depending on the country and intended application. It is crucial to consult local regulations and prescribing information for specific guidelines and safety protocols.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Due to its localized action and minimal systemic absorption, detailed ADME studies on this compound are limited. Research primarily focuses on its local effects and safety profile in topical applications. [, , ]
Q11: What types of in vitro studies have been conducted on this compound?
A11: In vitro studies have focused on evaluating the antimicrobial activity of this compound against various pathogens, including bacteria, fungi, and protozoa. [, ] These studies help to establish its effectiveness as an antiseptic agent.
Q12: What animal models have been used to study the efficacy of this compound?
A12: Research utilizing rabbit models has been conducted to evaluate the local tissue response and potential irritation caused by this compound application. [, ] These studies are crucial for assessing the safety and tolerability of the compound.
Q13: Have there been any clinical trials investigating the efficacy of this compound?
A13: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating various gynecological conditions, such as cervical erosion, cervicitis, and vaginal infections. [, , , , , , , , , , , , ] These trials provide valuable data on its clinical benefits and potential applications.
Q14: Is there evidence of resistance development to this compound?
A14: There is limited evidence of significant resistance development to this compound. [] Its multi-modal mechanism of action, targeting various components of pathogens, likely contributes to its sustained effectiveness.
Q15: Are there any specific drug delivery systems designed for this compound?
A15: Research has focused on developing different formulations, such as gels and suppositories, to enhance the delivery and retention of this compound at the target site. [, , , , ] These formulations aim to improve its efficacy and minimize potential side effects.
Q16: What analytical methods are commonly used to characterize and quantify this compound?
A16: HPLC coupled with various detection methods, such as UV detection and mass spectrometry, are frequently employed to analyze this compound's composition and quantify its components. [, , ]
Q17: What is the environmental impact of this compound?
A17: Research on the environmental impact and degradation of this compound is limited. Further investigation is needed to assess its potential effects on the environment and develop sustainable disposal practices.
Q18: Have the analytical methods used to study this compound been validated?
A18: Researchers have established and validated analytical methods, such as HPLC, for analyzing the composition and impurities of this compound solutions. [, , ] These validations ensure the accuracy, precision, and reliability of the analytical data.
Q19: What quality control measures are in place for this compound production?
A19: Pharmaceutical companies and regulatory agencies have established strict quality control standards for the manufacturing of this compound products. These measures ensure the safety, efficacy, and consistency of the final product. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



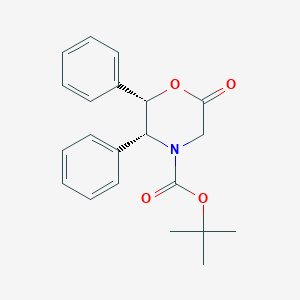
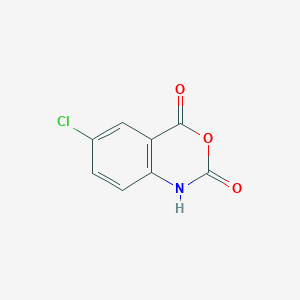



![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
